molecular formula C32H37NO11S B1665556 Adriamycin 14-thiobenzoate CAS No. 101980-76-1

Adriamycin 14-thiobenzoate

Cat. No. B1665556
M. Wt: 643.7 g/mol
InChI Key: MILKFEGXZHGXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adriamycin 14-thiobenzoate is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.

Scientific Research Applications

Antitumor Activity

Adriamycin 14-thiobenzoate exhibits significant antitumor activity, particularly against murine P388 leukemia. In vitro growth inhibition and in vivo antitumor activity studies have shown notable effects with this compound. The thioacetate, thiovalerate, and thiobenzoate derivatives of adriamycin, including adriamycin 14-thiobenzoate, have demonstrated substantial activity against this form of leukemia, although none of the compounds achieved the curative effects of N-(trifluoroacetyl)adriamycin 14-valerate in the same system (Seshadri, Idriss, & Israel, 1986).

DNA Interaction

The interaction of adriamycin with DNA is a critical aspect of its mechanism of action. The thio ester derivatives of adriamycin, including adriamycin 14-thiobenzoate, have been studied for their ability to interact with DNA. The evaluation of their extent of interaction with calf thymus DNA was performed, contributing to the understanding of how these compounds exert their antitumor effects (Seshadri, Idriss, & Israel, 1986).

Covalent Binding to Proteins

There is evidence suggesting a covalent interaction between adriamycin (AM) and proteins. Studies have indicated the possibility of a covalent binding mechanism of adriamycin to rat liver microsomal proteins, which might contribute to understanding its cellular effects and toxicity profile. While this study does not focus exclusively on adriamycin 14-thiobenzoate, it provides insights into the general behavior of adriamycin and its analogues (Ghezzi, Donelli, Pantarotto, Facchinetti, & Garattini, 1981).

properties

CAS RN

101980-76-1

Product Name

Adriamycin 14-thiobenzoate

Molecular Formula

C32H37NO11S

Molecular Weight

643.7 g/mol

IUPAC Name

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanethioate

InChI

InChI=1S/C32H37NO11S/c1-4-5-9-21(35)45-13-20(34)32(41)11-16-24(19(12-32)44-22-10-17(33)27(36)14(2)43-22)31(40)26-25(29(16)38)28(37)15-7-6-8-18(42-3)23(15)30(26)39/h6-8,14,17,19,22,27,36,38,40-41H,4-5,9-13,33H2,1-3H3

InChI Key

MILKFEGXZHGXCC-UHFFFAOYSA-N

SMILES

CCCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Canonical SMILES

CCCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Adriamycin 14-thiobenzoate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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